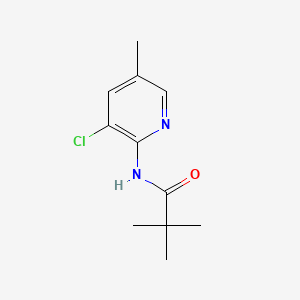

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide is an organic compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 5-position, along with a pivalamide group at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-methylpyridin-2-yl)pivalamide typically involves the reaction of 3-chloro-5-methylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Formation of alcohols or acids.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-methylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Chloro-3-methylpyridin-4-yl)pivalamide

- N-(3-Iodo-5-methylpyridin-2-yl)pivalamide

Uniqueness

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .

Biological Activity

N-(3-Chloro-5-methylpyridin-2-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, comparative studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a methyl group, alongside a pivalamide moiety. Its molecular formula is C12H14ClN with a molecular weight of approximately 228.7 g/mol. The presence of the chloro and methyl groups contributes to its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and engage in π–π interactions, enhancing its effectiveness as a ligand in enzyme inhibition assays.

Interaction with Biological Targets

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes may be linked to its structural features that allow for effective binding at active sites.

- Receptor Modulation : Its interaction with receptors could lead to modulation of signaling pathways, which may have implications in therapeutic contexts.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit notable antitumor activity. For instance, studies have demonstrated that modifications in the structure of pivalamides can significantly influence their binding affinity and selectivity towards specific molecular targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Bromo-5-methylpyridin-2-yl)pivalamide | Bromine instead of Chlorine | Enhanced reactivity; potential for greater biological activity |

| N-(3-Fluoro-5-methylpyridin-2-yl)pivalamide | Fluorine instead of Chlorine | Smaller size may affect binding interactions |

| This compound | Chlorine at position 3 | Unique reactivity profile due to chlorine placement |

Case Studies

- Antitumor Activity : A study focused on the antitumor properties of this compound revealed that the compound could induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways.

- Pharmacokinetics : Investigations into the pharmacokinetic properties showed that the compound has favorable absorption characteristics, making it suitable for further development as a therapeutic agent.

Future Research Directions

Future studies should focus on:

- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.

- Structural Modifications : Exploring how variations in the molecular structure affect biological activity.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with its biological targets.

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

N-(3-chloro-5-methylpyridin-2-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H15ClN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

InChI Key |

FJPJCOFZVKBBNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.